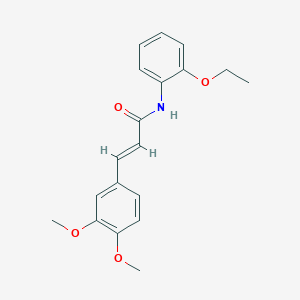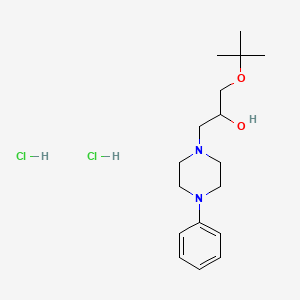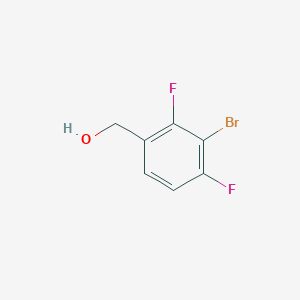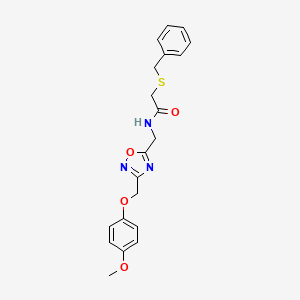![molecular formula C7H13NO2 B2652535 cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol CAS No. 2089289-01-8](/img/structure/B2652535.png)
cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“Cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol” is a chemical compound with the CAS Number: 2089289-01-8 . It has a molecular weight of 143.19 and its IUPAC name is (3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-2-yl)methanol .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C7H13NO2/c9-4-6-1-5-2-8-3-7(5)10-6/h5-9H,1-4H2/t5-,6?,7+/m0/s1 . This code provides a detailed description of the molecule’s structure.Physical and Chemical Properties Analysis
“this compound” is a liquid at room temperature . The compound is stable under normal conditions and should be stored at room temperature .科学的研究の応用
Synthesis and Chemical Properties
Synthesis of Tetrahydroisoquinolinones : Research by Kandinska, Kozekov, and Palamareva (2006) explored the synthesis of tetrahydroisoquinolinones, incorporating pharmacologically interesting fragments and pharmacophoric substituents. This synthesis process includes reactions related to compounds similar to cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol (M. Kandinska, I. Kozekov, & M. Palamareva, 2006).
Metal-catalyzed Cycloisomerization Reactions : Jury et al. (2009) investigated the synthesis of furo[3,2-b]pyrroles and furo[3,2-b]pyridines via metal-catalyzed cycloisomerization, a process that may involve compounds akin to this compound (J. C. Jury, N. K. Swamy, et al., 2009).
Characterization of Metabolites : Chen, Hecht, and Peterson (1997) characterized metabolites related to furan, including cis-2-Butene-1,4-dial, which might be relevant in understanding compounds like this compound (L. J. Chen, S. Hecht, & L. Peterson, 1997).
Applications in Molecular Chemistry
NMR Study of Complexes : Tessier and Rochon (1999) conducted a multinuclear NMR study of complexes that might provide insights into the behavior of this compound in various molecular environments (C. Tessier & F. Rochon, 1999).
Photochemistry of Unsaturated Lactones : Ohga and Matsuo (1973) examined the photoisomerization of unsaturated lactones, providing a perspective on the light-induced reactions of compounds similar to this compound (K. Ohga & T. Matsuo, 1973).
Antioxidative and Chemical Reactivity
Antioxidative Activity of Heterocyclic Compounds : Yanagimoto, Lee, et al. (2002) studied the antioxidative activity of heterocyclic compounds, a category which includes structures related to this compound (Kenichi Yanagimoto, Kwang-geun Lee, et al., 2002).
Synthesis of Functionalized Dihydrofurans : Pohmakotr et al. (2003) explored the synthesis of functionalized dihydrofurans, providing insights into the chemical properties and potential applications of compounds like this compound (M. Pohmakotr, Arisara Issaree, et al., 2003).
Safety and Hazards
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a cyclic intermediate and the reduction of a ketone group to an alcohol.", "Starting Materials": [ "4-penten-1-ol", "2,5-dimethylfuran", "ammonium acetate", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: 4-penten-1-ol is reacted with 2,5-dimethylfuran in the presence of ammonium acetate to form a cyclic intermediate.", "Step 2: The cyclic intermediate is then reduced using sodium borohydride in the presence of acetic acid to yield a secondary alcohol.", "Step 3: The secondary alcohol is then treated with hydrochloric acid to form the corresponding hydrochloride salt.", "Step 4: The hydrochloride salt is then treated with sodium hydroxide to liberate the free base.", "Step 5: The free base is then dissolved in ethanol and recrystallized to yield cis-Hexahydro-2H-furo[2,3-c]pyrrol-2-ylmethanol as a white solid." ] } | |
CAS番号 |
2089289-01-8 |
分子式 |
C7H13NO2 |
分子量 |
143.18 g/mol |
IUPAC名 |
[(3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-furo[2,3-c]pyrrol-2-yl]methanol |
InChI |
InChI=1S/C7H13NO2/c9-4-6-1-5-2-8-3-7(5)10-6/h5-9H,1-4H2/t5-,6?,7+/m1/s1 |
InChIキー |
JZNOGSSWLBJOSW-UYMSWOSGSA-N |
異性体SMILES |
C1[C@@H]2CNC[C@@H]2OC1CO |
SMILES |
C1C2CNCC2OC1CO |
正規SMILES |
C1C2CNCC2OC1CO |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-1,3-benzodioxol-5-yl-2-[6-oxo-3-(phenylsulfonyl)pyridazin-1(6H)-yl]acetamide](/img/structure/B2652456.png)
![4-benzoyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2652460.png)

![2-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1-cyanocyclohexyl)propanamide](/img/structure/B2652465.png)



![2-[(1-Cyclopentanecarbonylpiperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2652472.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-methyl-[1,2,4]triazolo[4,3-A]quinolin-1-YL}sulfanyl)acetamide](/img/structure/B2652473.png)
![N-(7-chloro-2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2652474.png)
![2-(3,5-difluorobenzyl)-4-(5-ethyl-1,2,4-oxadiazol-3-yl)-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidine-1,3(2H)-dione](/img/structure/B2652475.png)
